molecular formula C7H5FN2O B12353054 4-Fluoro-2,3a-dihydroindazol-3-one

4-Fluoro-2,3a-dihydroindazol-3-one

Cat. No.: B12353054
M. Wt: 152.13 g/mol
InChI Key: FGLZARLPPABTDL-UHFFFAOYSA-N
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Description

4-Fluoro-2,3a-dihydroindazol-3-one is a fluorinated indazole derivative. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom to the indazole ring can significantly alter the compound’s chemical properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3a-dihydroindazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3a-dihydroindazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

4-Fluoro-2,3a-dihydroindazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3a-dihydroindazol-3-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 4-Fluoro-1,2-dihydro-3H-indazol-3-one
  • 4-Fluoro-3-hydroxy (1H)indazole
  • 3H-Indazol-3-one, 4-fluoro-1,2-dihydro-

Comparison: Compared to other similar compounds, 4-Fluoro-2,3a-dihydroindazol-3-one is unique due to its specific substitution pattern and the presence of the fluorine atom. This can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

4-fluoro-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3,6H,(H,10,11)

InChI Key

FGLZARLPPABTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=O)C2C(=C1)F

Origin of Product

United States

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